1-Tert-butyl-5-phenyl-1h-imidazole
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Overview
Description
1-Tert-butyl-5-phenyl-1h-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Tert-butyl-5-phenyl-1h-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of substituted phenyl-containing imidazolium ionic liquids . Industrial production methods often involve the use of solid-phase synthesis and microreactor techniques to ensure high yields and purity .
Chemical Reactions Analysis
1-Tert-butyl-5-phenyl-1h-imidazole undergoes various chemical reactions, including:
Oxidation: Using tert-butyl hydroperoxide as an oxidant at elevated temperatures.
Reduction: Typically involves the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogenated compounds and Lewis acids such as BF3·OEt2.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated derivatives, while substitution reactions can yield various phenyl-substituted imidazoles .
Scientific Research Applications
1-Tert-butyl-5-phenyl-1h-imidazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Tert-butyl-5-phenyl-1h-imidazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation and cancer . The compound’s structure allows it to form stable complexes with metal ions, enhancing its efficacy in catalytic applications .
Comparison with Similar Compounds
1-Tert-butyl-5-phenyl-1h-imidazole can be compared with other imidazole derivatives such as:
1-Butylimidazole: Known for its use in chiral separation and as an N-coordinated ligand.
1-Phenylimidazole: Investigated for its role in inducing enzyme activity in biological systems.
4-Phenyl-1h-imidazole: Utilized in oxidative coupling reactions to form highly conjugated pigments.
The uniqueness of this compound lies in its tert-butyl and phenyl substituents, which confer distinct chemical and biological properties, making it a versatile compound in various applications .
Properties
CAS No. |
71333-67-0 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-tert-butyl-5-phenylimidazole |
InChI |
InChI=1S/C13H16N2/c1-13(2,3)15-10-14-9-12(15)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI Key |
ULIWRQBISHDSNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=NC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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